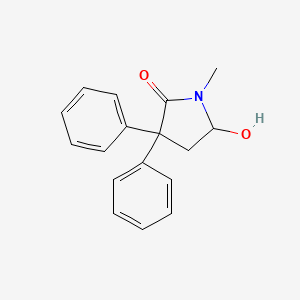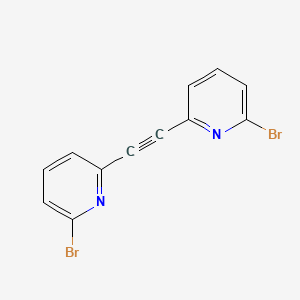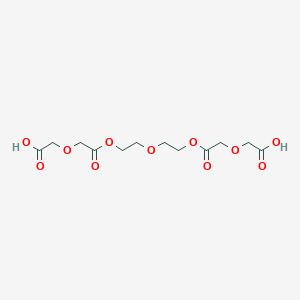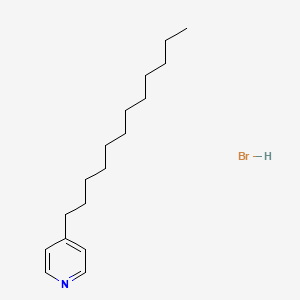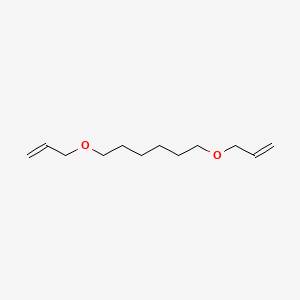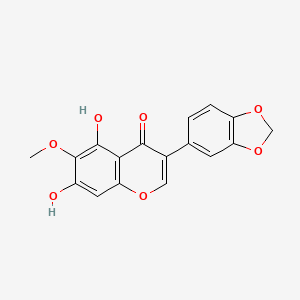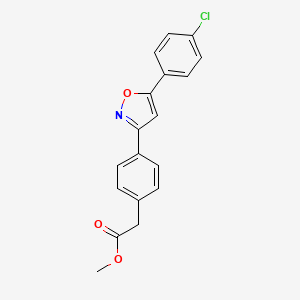
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is a chemical compound with the molecular formula C18H14ClNO3. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate typically involves the cycloaddition reaction of p-chlorophenyl nitrile oxide with phenylacetylene . This reaction is catalyzed by copper (I) or ruthenium (II) catalysts under controlled conditions . The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors is also explored to enhance the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate involves its interaction with specific molecular targets in biological systems . The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-p-Chlorophenylisoxazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(5-p-Chlorophenylisoxazol-3-yl)phenylmethanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
4-(5-p-Chlorophenylisoxazol-3-yl)phenylacetate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs . The ester group enhances its lipophilicity, making it more effective in crossing biological membranes .
Propriétés
Numéro CAS |
78868-48-1 |
|---|---|
Formule moléculaire |
C18H14ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
methyl 2-[4-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]phenyl]acetate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)10-12-2-4-13(5-3-12)16-11-17(23-20-16)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3 |
Clé InChI |
YXOHVZBNDVEPAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)

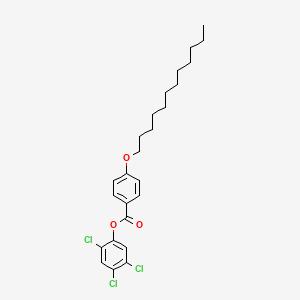
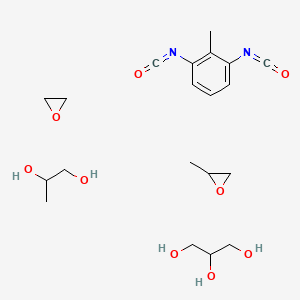

![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

